molecular formula C23H31N5O7 B562040 Hippuryl-His-Leu acetate salt CAS No. 103404-54-2

Hippuryl-His-Leu acetate salt

Cat. No.: B562040
CAS No.: 103404-54-2
M. Wt: 489.529
InChI Key: NSEVQQKNHZCIKL-QJHJCNPRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hippuryl-His-Leu acetate salt involves the coupling of N-Benzoyl-Glycine (Hippuric acid) with the dipeptide His-Leu. The reaction typically employs carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Hippuryl-His-Leu acetate salt primarily undergoes hydrolysis when acted upon by ACE. This hydrolysis reaction cleaves the peptide bond, resulting in the formation of Hippuric acid and His-Leu .

Common Reagents and Conditions

The hydrolysis reaction is typically carried out in an aqueous buffer solution at physiological pH (around 7.4). ACE, the enzyme responsible for the hydrolysis, is added to the reaction mixture, and the reaction is monitored using analytical techniques such as high-performance liquid chromatography (HPLC) .

Major Products Formed

The major products formed from the hydrolysis of this compound are Hippuric acid and the dipeptide His-Leu .

Comparison with Similar Compounds

Properties

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O5.C2H4O2/c1-13(2)8-17(21(30)31)26-20(29)16(9-15-10-22-12-24-15)25-18(27)11-23-19(28)14-6-4-3-5-7-14;1-2(3)4/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,22,24)(H,23,28)(H,25,27)(H,26,29)(H,30,31);1H3,(H,3,4)/t16-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEVQQKNHZCIKL-QJHJCNPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745564
Record name N-Benzoylglycyl-L-histidyl-L-leucine--acetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103404-54-2
Record name N-Benzoylglycyl-L-histidyl-L-leucine--acetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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